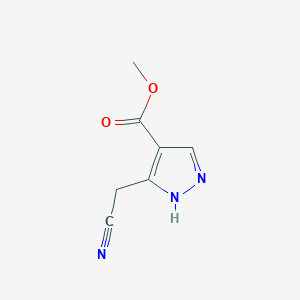
Ethyl Mandelate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Mandelate-d5 is a deuterated derivative of ethyl mandelate, a compound with the molecular formula C10H12O3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Ethyl mandelate itself is an ester of mandelic acid and is known for its applications in organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl Mandelate-d5 can be synthesized through the esterification of mandelic acid with ethanol-d5 (deuterated ethanol) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
Mandelic Acid+Ethanol-d5→Ethyl Mandelate-d5+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Mandelate-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to mandelic acid and ethanol-d5.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce benzaldehyde and other oxidation products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce ethyl mandelate alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Hydrolysis: Mandelic acid and ethanol-d5.
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Ethyl mandelate alcohol.
Aplicaciones Científicas De Investigación
Ethyl Mandelate-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. Its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, where deuterated compounds are required.
Mecanismo De Acción
The mechanism of action of Ethyl Mandelate-d5 in NMR spectroscopy involves the interaction of its deuterium atoms with the magnetic field, providing distinct spectral signals that help in the elucidation of molecular structures. The deuterium atoms replace hydrogen atoms, resulting in different chemical shifts and coupling patterns in the NMR spectrum, which are crucial for detailed structural analysis.
Comparación Con Compuestos Similares
Ethyl Mandelate-d5 can be compared with other deuterated compounds such as:
Ethyl Mandelate: The non-deuterated version, which lacks the distinct NMR spectral properties provided by deuterium.
Mthis compound: Another deuterated ester of mandelic acid, where the ethyl group is replaced by a methyl group.
Benzyl Mandelate-d5: A deuterated ester with a benzyl group instead of an ethyl group.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other applications requiring deuterated compounds.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
185.23 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/i3D,4D,5D,6D,7D |
Clave InChI |
SAXHIDRUJXPDOD-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OCC)O)[2H])[2H] |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



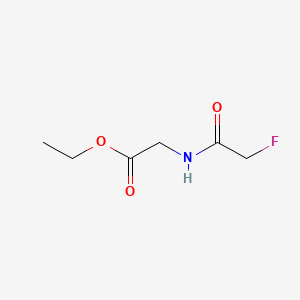
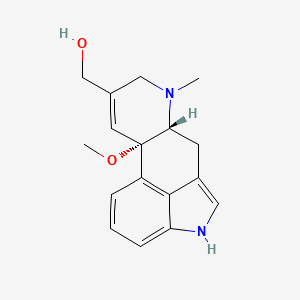

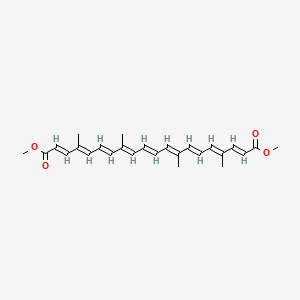

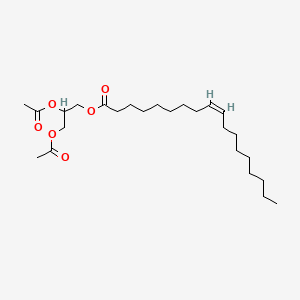

![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
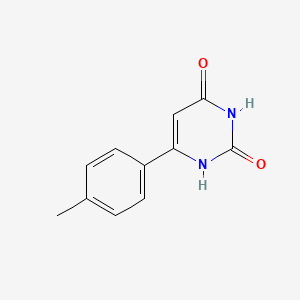
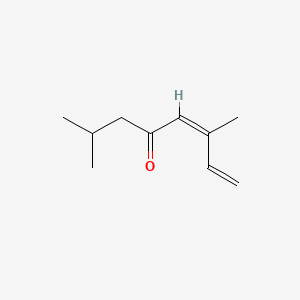

![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
